
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as CT1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities. CT1 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been found to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB into the nucleus and subsequent activation of pro-inflammatory genes. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been found to inhibit the activation of MAPK signaling pathways, which play a crucial role in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to reduce neuroinflammation and protect neurons from oxidative stress. However, the exact mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide and its effects on various signaling pathways and cellular processes require further investigation.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations pose limitations for its use in lab experiments. Further studies are required to optimize the concentration and delivery method of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide for its use in various experimental settings.
Future Directions
Several future directions can be explored in the context of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide research. These include investigating the effects of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide on various signaling pathways and cellular processes, optimizing its concentration and delivery method for therapeutic applications, and exploring its potential in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are required to investigate the safety and toxicity of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide in animal models and humans. Overall, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has significant potential for the treatment of various diseases, and further research is required to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide involves the reaction of 2-aminothiazole with ethyl chloroacetate to form ethyl 2-(1,3-thiazol-2-ylthio)acetate, which is further reacted with cyclopropylcyanide to yield N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide. The synthesis method has been optimized to obtain high yields of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide with purity greater than 99%.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective activities. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-11(7-12,8-2-3-8)14-9(15)6-17-10-13-4-5-16-10/h4-5,8H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOCTOOCVXXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

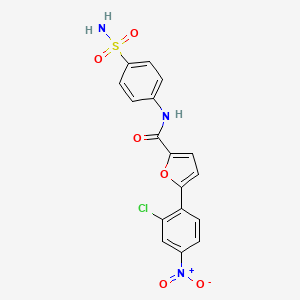

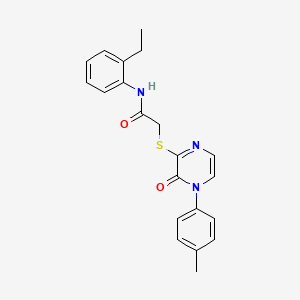
![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)
![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)
![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2678666.png)

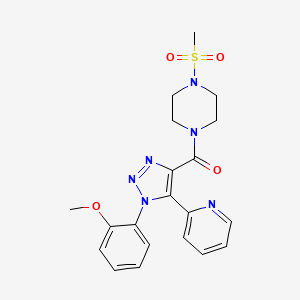
![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678670.png)
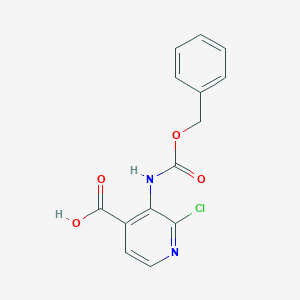
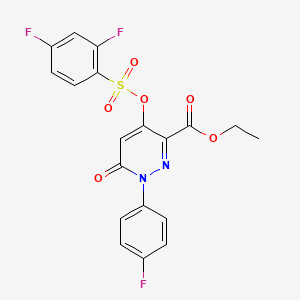
![methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2678677.png)